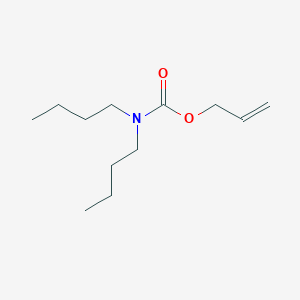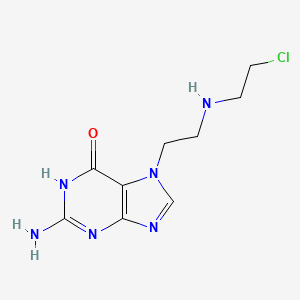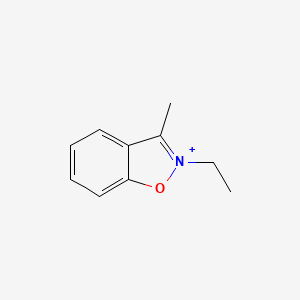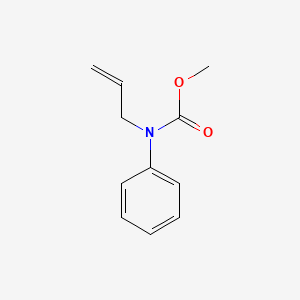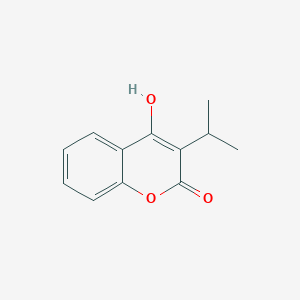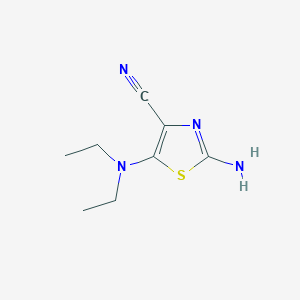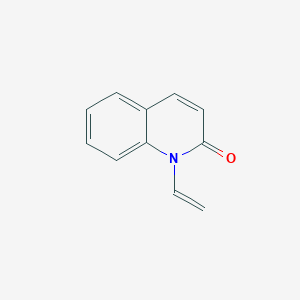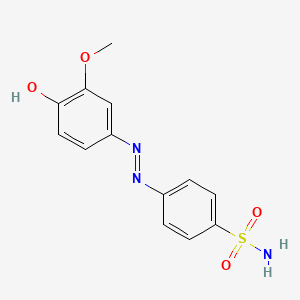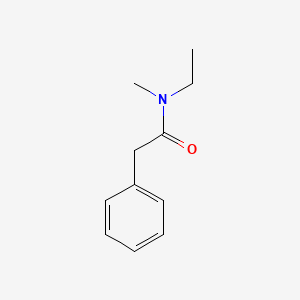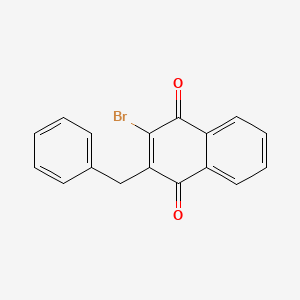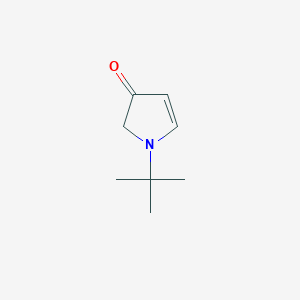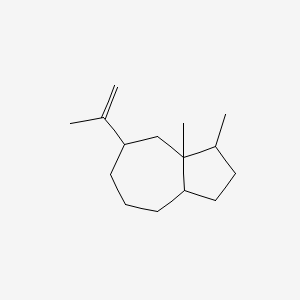
1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene is a chemical compound with the molecular formula C15H22. It is also known by other names such as Eremophila-1(10),8,11-triene . This compound is part of the azulene family, which is characterized by its unique bicyclic structure consisting of fused five- and seven-membered rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclization reactions involving dienes and dienophiles. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes, utilizing advanced catalytic systems to enhance yield and purity. The exact methods can vary depending on the desired application and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances and flavors due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(-)-7-epi-Eremophila-1(10),8,11-triene: A stereoisomer with similar structural features.
Naphthalene derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene is unique due to its specific arrangement of functional groups and its distinct chemical properties. This uniqueness makes it valuable in various applications, including its use as a precursor in synthetic chemistry and its potential biological activities.
Propiedades
Número CAS |
105116-17-4 |
|---|---|
Fórmula molecular |
C15H26 |
Peso molecular |
206.37 g/mol |
Nombre IUPAC |
1,8a-dimethyl-7-prop-1-en-2-yl-2,3,3a,4,5,6,7,8-octahydro-1H-azulene |
InChI |
InChI=1S/C15H26/c1-11(2)13-6-5-7-14-9-8-12(3)15(14,4)10-13/h12-14H,1,5-10H2,2-4H3 |
Clave InChI |
OHPVODCPOWTUTO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C1(CC(CCC2)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


